molecular formula C19H13F3N4S2 B2476450 methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide CAS No. 478247-56-2

methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide

Cat. No.: B2476450
CAS No.: 478247-56-2
M. Wt: 418.46
InChI Key: QSEUDMUTYQWLDV-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This core structure makes it a highly intriguing candidate for various scientific explorations.

Preparation Methods

The synthesis of methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide generally involves multi-step organic reactions. Specific synthetic routes include:

  • Nucleophilic substitution reactions to introduce the sulfanyl group.

  • Cyclization reactions to form the pyrazolo[3,4-d]pyrimidine structure.

  • Functional group modifications to attach the phenyl and trifluoromethyl groups. Industrial production may employ techniques like catalytic hydrogenation and column chromatography to ensure product purity and yield.

Chemical Reactions Analysis

This compound undergoes several notable reactions:

  • Oxidation

    When exposed to strong oxidizing agents, it forms sulfoxides and sulfones.

  • Reduction

    Reduction with agents like lithium aluminum hydride affects the pyrazolo[3,4-d]pyrimidine ring.

  • Substitution

    Electrophilic and nucleophilic substitution reactions occur, particularly at the phenyl and trifluoromethyl groups. Common reagents include halogenating agents for substitution and mild acids/bases for cyclization. Major products from these reactions often involve derivatives with modified functional groups.

Scientific Research Applications

In chemistry, it serves as a valuable intermediate in synthesizing more complex compounds. In biology, its structural features allow for the inhibition of specific enzymes. Medically, it's investigated for its potential in cancer therapy due to its ability to inhibit cell proliferation. Industrially, its robust structure lends itself to materials science, particularly in developing novel polymers.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound's uniqueness lies in its trifluoromethyl and sulfanyl substitutions, which confer higher stability and reactivity. Similar compounds include pyrazolo[3,4-d]pyrimidin-6-yl sulfides with different substituents, such as:

  • 1-phenyl-4-{[3-(chloromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide

  • 1-phenyl-4-{[3-(methoxymethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide These analogs highlight its distinct properties and potential for diverse applications.

There you have it—a detailed look at this fascinating compound!

Biological Activity

Methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a compound of interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article aims to summarize the available data regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological activities. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity.

Chemical Formula : C18H15F3N4S2
Molecular Weight : 396.46 g/mol
CAS Number : Not provided in the sources.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various kinases, including Src and Bcr-Abl tyrosine kinases. These kinases are implicated in several cancers, making these compounds promising candidates for cancer therapy.

  • Src Kinase Inhibition : Src is a non-receptor tyrosine kinase involved in cell proliferation and survival pathways. Inhibition of Src has been shown to reduce tumor growth in various cancer models, including glioblastoma and osteosarcoma .
  • Antimicrobial Activity : The trifluoromethyl group has been associated with enhanced antimicrobial properties. Pyrazole derivatives have demonstrated activity against drug-resistant bacterial strains, including MRSA .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant anti-proliferative effects on the NCI 60 cancer cell lines . The following table summarizes some findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Src inhibition
U251 (Glioblastoma)2.8Src inhibition
HCT116 (Colorectal)4.0Bcr-Abl inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study highlighted that certain pyrazole derivatives exhibited moderate to strong antifungal activity against various phytopathogenic fungi . The following table presents the antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Level
Gibberella zeae100 µg/mLModerate
Fusarium oxysporum50 µg/mLModerate
Cytospora mandshurica75 µg/mLModerate

Case Studies

  • Src Kinase Targeting in Glioblastoma : A specific derivative was tested in glioblastoma models, demonstrating significant inhibition of Src activity and subsequent reduction in tumor viability . This suggests that this compound could be a valuable candidate for further development in targeted cancer therapies.
  • Antimicrobial Efficacy Against MRSA : Another study reported that pyrazole derivatives showed promising results against MRSA strains with MIC values as low as 0.5 µg/mL . This highlights the compound's potential application in treating antibiotic-resistant infections.

Properties

IUPAC Name

6-methylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4S2/c1-27-18-24-16-15(11-23-26(16)13-7-3-2-4-8-13)17(25-18)28-14-9-5-6-12(10-14)19(20,21)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEUDMUTYQWLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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